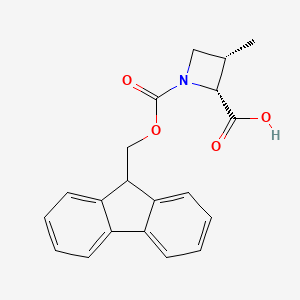![molecular formula C14H19N3O4 B13905650 O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[3,4-D]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[3,4-D]pyrimidine derivatives through cyclization involving the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyridopyrimidine core.
科学的研究の応用
O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Pyrido[2,3-D]pyrimidines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-D]pyrimidines: These compounds feature a pyrazole ring fused to a pyrimidine ring and are known for their CDK inhibitory activity.
Imidazo[1,2-A]pyrazines: These compounds have an imidazole ring fused to a pyrazine ring and exhibit various biological activities.
Uniqueness
O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate is unique due to its specific substitution pattern and the presence of tert-butyl and methyl ester groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
7-O-tert-butyl 2-O-methyl 6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,7-dicarboxylate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(19)17-6-5-9-7-15-11(12(18)20-4)16-10(9)8-17/h7H,5-6,8H2,1-4H3 |
InChIキー |
JKONZVPLFMLUQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1R,3S,5R)-5-methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13905594.png)
![sodium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1H-indole](/img/structure/B13905599.png)



![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)

![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)

